Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoxazole moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.
Amidation Reaction: The isoxazole derivative is then reacted with an appropriate amine to form the amide linkage.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.
Esterification: Finally, the ethyl ester group is added via esterification of the carboxylic acid intermediate.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the isoxazole ring.
Reduction Products: Alcohol derivatives of the carbonyl groups.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The isoxazole moiety is known to mimic natural substrates of certain enzymes, thereby inhibiting their activity. The piperidine ring can enhance the binding affinity to these targets, while the ethyl ester group improves the compound’s bioavailability.
Comparison with Similar Compounds
- Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate
- This compound
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, higher binding affinity to targets, and improved pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5/c1-3-22-14(21)18-6-4-10(5-7-18)15-12(19)13(20)16-11-8-9(2)23-17-11/h8,10H,3-7H2,1-2H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSNUCJLRYSDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.